molecular formula C10H19N3O3 B13503411 tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate

tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate

Cat. No.: B13503411
M. Wt: 229.28 g/mol
InChI Key: ASQHGUALXNEUEU-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C9H17N3O3 It is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a hydroxycarbamimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters and hydroxycarbamimidoyl groups. One common method includes the use of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate as a starting material, which undergoes nucleophilic substitution with hydroxycarbamimidoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, especially at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives of the hydroxycarbamimidoyl group.

    Reduction: Amines derived from the hydroxycarbamimidoyl group.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The azetidine ring may also interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate is unique due to the presence of the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

tert-butyl 3-[(2Z)-2-amino-2-hydroxyiminoethyl]azetidine-1-carboxylate

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-7(6-13)4-8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)

InChI Key

ASQHGUALXNEUEU-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)C/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(=NO)N

Origin of Product

United States

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